![molecular formula C20H20Cl2N6O4 B15173415 2-(4-carbamoylpiperidin-1-yl)-N-(2,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B15173415.png)
2-(4-carbamoylpiperidin-1-yl)-N-(2,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-carbamoylpiperidin-1-yl)-N-(2,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a dichlorophenyl group, and a pyrido[2,3-d]pyrimidine core, making it an interesting subject for research in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-carbamoylpiperidin-1-yl)-N-(2,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a dichlorobenzene derivative and a suitable nucleophile.
Construction of the Pyrido[2,3-d]pyrimidine Core: This core structure can be formed through a condensation reaction between a pyrimidine derivative and a suitable aldehyde or ketone.
Final Coupling and Functionalization: The final step involves coupling the piperidine and pyrido[2,3-d]pyrimidine intermediates, followed by functionalization to introduce the carbamoyl and carboxamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
化学反応の分析
Types of Reactions
2-(4-carbamoylpiperidin-1-yl)-N-(2,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate temperatures.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It can be used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound may have applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-carbamoylpiperidin-1-yl)-N-(2,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A similar compound with a phenyl group instead of a dichlorophenyl group.
1,4-bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride: Another compound with a dichlorophenyl group and piperazine ring.
Uniqueness
2-(4-carbamoylpiperidin-1-yl)-N-(2,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its combination of a piperidine ring, dichlorophenyl group, and pyrido[2,3-d]pyrimidine core. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
特性
分子式 |
C20H20Cl2N6O4 |
|---|---|
分子量 |
479.3 g/mol |
IUPAC名 |
2-(4-carbamoylpiperidin-1-yl)-N-(2,4-dichlorophenyl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H20Cl2N6O4/c21-10-1-2-13(12(22)7-10)24-18(31)11-8-14(29)25-17-15(11)19(32)27-20(26-17)28-5-3-9(4-6-28)16(23)30/h1-2,7,9,11H,3-6,8H2,(H2,23,30)(H,24,31)(H2,25,26,27,29,32) |
InChIキー |
FNXXFPHVMGXKON-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=C(C=C(C=C4)Cl)Cl)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Dimethylamino)phenyl]but-3-enal](/img/structure/B15173334.png)
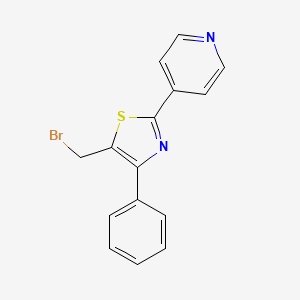

![Ethyl 4-[({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B15173346.png)

![3-(3-bromo-4-fluorophenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173359.png)
![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide](/img/structure/B15173367.png)

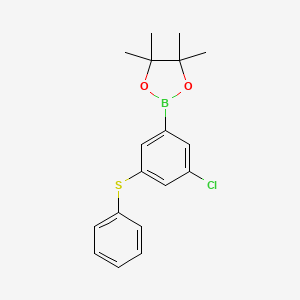
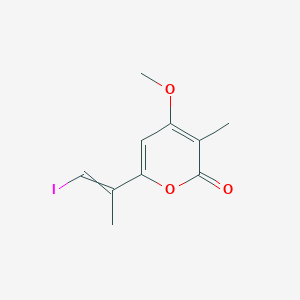
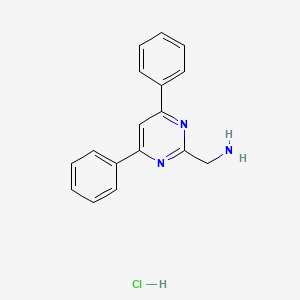
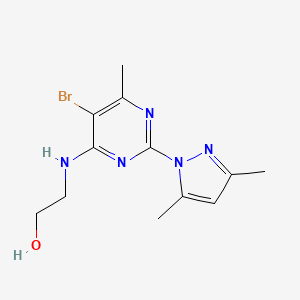

![4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B15173442.png)
